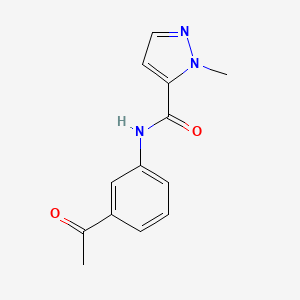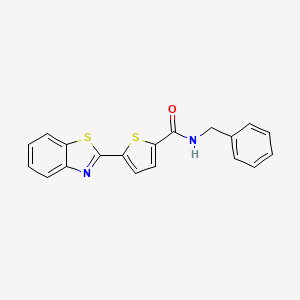
4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: The initial step involves the reaction of 2,3-dimethylaniline with a suitable acylating agent to form an amide intermediate.
Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety.
Final Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic ring and piperazine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new pharmaceuticals. Its structure allows for the exploration of various pharmacophores, potentially leading to the discovery of new drugs.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
作用機序
The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance binding affinity to certain biological targets, while the aromatic ring and carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 4-((2,3-Dimethylphenyl)amino)-2-(4-ethylpiperazin-1-yl)-4-oxobutanoic acid
- 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxopentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical stability, making it a unique candidate for various applications.
特性
IUPAC Name |
4-(2,3-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-5-4-6-14(13(12)2)18-16(21)11-15(17(22)23)20-9-7-19(3)8-10-20/h4-6,15H,7-11H2,1-3H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNNUDZFQQLPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2833920.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833928.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)


![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)



